molecular formula C9H8ClNO2 B8092107 1-(2-Chloropyridin-4-yl)butane-1,3-dione

1-(2-Chloropyridin-4-yl)butane-1,3-dione

Cat. No. B8092107
M. Wt: 197.62 g/mol
InChI Key: IMCVYSKDDDCDJM-UHFFFAOYSA-N
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Patent
US06509361B1

Procedure details

To a solution of methyl-2-chloroisonicotinate (11.93 g, 69.53 mmol) in THF (200 mL) was added acetone (14.19 mL, 153 mmol). The solution was warmed to 35° C. when sodium methoxide (94.13 g, 76.48 mmol) was added sequentially over 20 minutes. The mixture was stirred for 30 minutes, and then brought to reflux for 2.5 hours. The solvent was removed under reduced pressure and then taken up in ethyl acetate. The resulting solution was washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, filtered and concentrated to yield 1-(2-chloro-4-pyridinyl)-1,3-butanedione (4.97 g, 76%) as a light brown colored solid. This was used in the next step without further purification.
Quantity
11.93 g
Type
reactant
Reaction Step One
Quantity
14.19 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
94.13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:11])[C:4]1[CH:9]=[CH:8][N:7]=[C:6]([Cl:10])[CH:5]=1.[CH3:12][C:13]([CH3:15])=[O:14].C[O-].[Na+]>C1COCC1>[Cl:10][C:6]1[CH:5]=[C:4]([C:3](=[O:11])[CH2:12][C:13](=[O:14])[CH3:15])[CH:9]=[CH:8][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11.93 g
Type
reactant
Smiles
COC(C1=CC(=NC=C1)Cl)=O
Name
Quantity
14.19 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
sodium methoxide
Quantity
94.13 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added sequentially over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
The resulting solution was washed with saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.97 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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